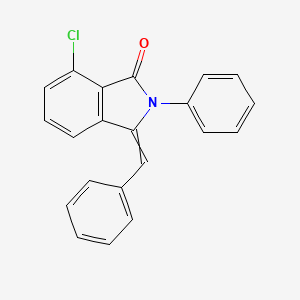
3-Benzylidene-7-chloro-2-phenyl-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzylidene-7-chloro-2-phenyl-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that belongs to the class of isoindolinones. This compound is characterized by its unique structure, which includes a benzylidene group, a chloro substituent, and a phenyl group attached to an isoindolinone core. Isoindolinones are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidene-7-chloro-2-phenyl-2,3-dihydro-1H-isoindol-1-one typically involves the condensation of 7-chloro-2-phenyl-2,3-dihydro-1H-isoindol-1-one with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity. Industrial production may also involve the use of automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Benzylidene-7-chloro-2-phenyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindolinone derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Isoindolinone derivatives with oxidized functional groups.
Reduction: Benzyl-substituted isoindolinones.
Substitution: Various substituted isoindolinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzylidene-7-chloro-2-phenyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Benzylidene-2,3-dihydro-1H-isoindol-1-one: Lacks the chloro substituent.
7-Chloro-2-phenyl-2,3-dihydro-1H-isoindol-1-one: Lacks the benzylidene group.
2-Phenyl-2,3-dihydro-1H-isoindol-1-one: Lacks both the benzylidene and chloro substituents.
Uniqueness
3-Benzylidene-7-chloro-2-phenyl-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of both the benzylidene and chloro substituents, which confer distinct chemical and biological properties. These structural features can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
66294-26-6 |
|---|---|
Molecular Formula |
C21H14ClNO |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
3-benzylidene-7-chloro-2-phenylisoindol-1-one |
InChI |
InChI=1S/C21H14ClNO/c22-18-13-7-12-17-19(14-15-8-3-1-4-9-15)23(21(24)20(17)18)16-10-5-2-6-11-16/h1-14H |
InChI Key |
UTJWMYGPERQGLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=C(C(=CC=C3)Cl)C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


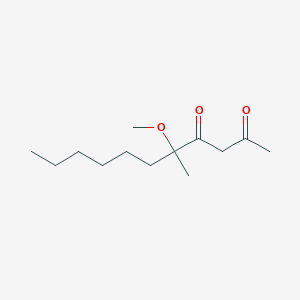
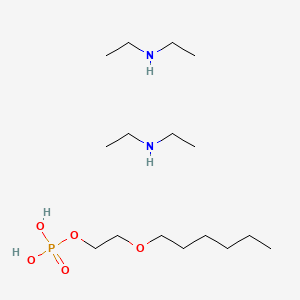

![4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline](/img/structure/B14483659.png)
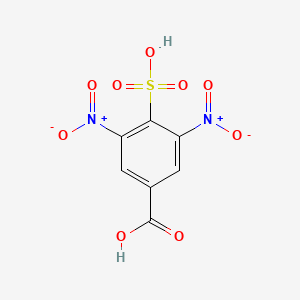
![Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)](/img/structure/B14483680.png)
![[4-(4-Chlorobenzoyl)-7-methyl-5-methylidene-2,3-dihydro-1,4-diazepin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B14483694.png)

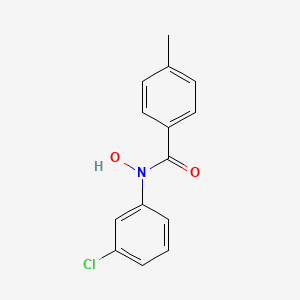
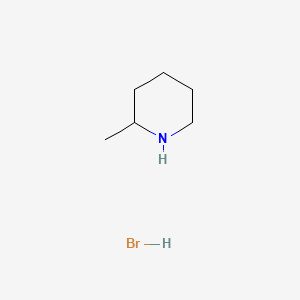

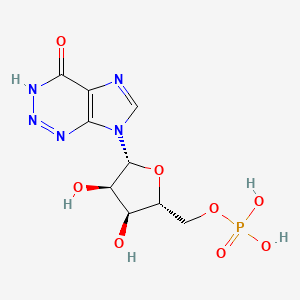
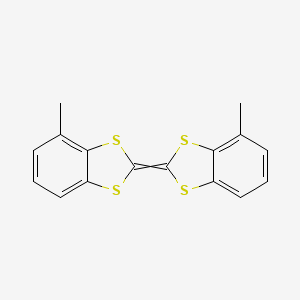
![4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14483726.png)
